molecular formula C20H10N4O8 B14357316 4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide CAS No. 94852-23-0

4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide

Cat. No.: B14357316
CAS No.: 94852-23-0
M. Wt: 434.3 g/mol
InChI Key: MWYFKYKYGKLDQA-UHFFFAOYSA-N
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Description

4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with multiple nitro groups and a carboxamide functional group, making it a subject of interest in both synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require strong acids like nitric acid for nitration and specific catalysts to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The carboxamide group may also play a role in binding to specific proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid diethylamide
  • 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide
  • 2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid nonylamide

Uniqueness

4,5,7-Trinitro-9-oxo-N-phenyl-9H-fluorene-2-carboxamide is unique due to its specific substitution pattern and the presence of the phenyl group attached to the carboxamide.

Properties

CAS No.

94852-23-0

Molecular Formula

C20H10N4O8

Molecular Weight

434.3 g/mol

IUPAC Name

4,5,7-trinitro-9-oxo-N-phenylfluorene-2-carboxamide

InChI

InChI=1S/C20H10N4O8/c25-19-13-6-10(20(26)21-11-4-2-1-3-5-11)7-15(23(29)30)17(13)18-14(19)8-12(22(27)28)9-16(18)24(31)32/h1-9H,(H,21,26)

InChI Key

MWYFKYKYGKLDQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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